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Compound of Interest

Compound Name:
(1S,2S)-(-)-1,2-

Diphenylethylenediamine

Cat. No.: B141577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern

asymmetric synthesis. Its rigid C₂-symmetric scaffold has proven invaluable as a chiral ligand

and auxiliary in a multitude of stereoselective transformations, most notably in asymmetric

transfer hydrogenation and Michael additions. This technical guide provides an in-depth

analysis of its structural properties, offering a valuable resource for researchers leveraging this

critical molecule in catalyst design and drug development.

Core Structural and Physical Properties
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a white to light yellow crystalline powder. A

summary of its key physical and chemical properties is provided in the table below.
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Property Value

Molecular Formula C₁₄H₁₆N₂

Molecular Weight 212.29 g/mol [1]

CAS Number 29841-69-8[1]

Melting Point 83-85 °C

Optical Rotation [α]₂₀/D -102°, c = 1 in ethanol

Appearance White to light yellow crystalline powder

Crystallographic Data
The three-dimensional arrangement of atoms in (1S,2S)-(-)-1,2-Diphenylethylenediamine has

been determined by single-crystal X-ray diffraction. The data presented here is based on the

crystal structure of its enantiomer, (1R,2R)-(+)-1,2-Diphenylethylenediamine (CCDC 209946),

as the bond lengths, bond angles, and the magnitude of torsion angles are identical.

Table 1: Selected Bond Lengths

Atom 1 Atom 2 Bond Length (Å)

C1 C2 1.525

C1 N1 1.470

C2 N2 1.471

C1 C3 1.512

C2 C9 1.511

Table 2: Selected Bond Angles
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Atom 1 Atom 2 Atom 3 Bond Angle (°)

N1 C1 C2 110.8

N2 C2 C1 110.7

C3 C1 C2 113.4

C9 C2 C1 113.5

N1 C1 C3 111.1

N2 C2 C9 111.0

Table 3: Selected Torsion Angles

Atom 1 Atom 2 Atom 3 Atom 4
Torsion Angle
(°)

N1 C1 C2 N2 -68.5

C3 C1 C2 C9 -63.9

N1 C1 C2 C9 171.3

C3 C1 C2 N2 176.3

Spectroscopic Data
Spectroscopic techniques are essential for the characterization and quality control of (1S,2S)-
(-)-1,2-Diphenylethylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):

δ 7.35 - 7.20 (m, 10H, Ar-H): The ten protons of the two phenyl rings appear as a complex

multiplet in the aromatic region.

δ 3.85 (s, 2H, CH-N): The two methine protons adjacent to the nitrogen atoms appear as a

singlet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b141577?utm_src=pdf-body
https://www.benchchem.com/product/b141577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


δ 1.85 (s, 4H, NH₂): The four protons of the two primary amine groups appear as a broad

singlet. The chemical shift of these protons can vary with concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

δ 143.5 (Ar-C): Quaternary aromatic carbons.

δ 128.4 (Ar-CH): Aromatic methine carbons.

δ 127.2 (Ar-CH): Aromatic methine carbons.

δ 127.0 (Ar-CH): Aromatic methine carbons.

δ 60.8 (CH-N): The two methine carbons bonded to the nitrogen atoms.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3280 Medium, Broad N-H stretch (primary amine)

3060 - 3020 Medium C-H stretch (aromatic)

2920 - 2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium to Strong C=C stretch (aromatic ring)

1590 Medium N-H bend (primary amine)

750, 695 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry
Electron Ionization (EI) Mass Spectrum:

Molecular Ion (M⁺): m/z = 212
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Base Peak: m/z = 106 ([C₆H₅CHNH₂]⁺) - This fragment arises from the characteristic

benzylic cleavage.

Other Key Fragments: m/z = 105 ([C₆H₅CH₂]⁺), m/z = 77 ([C₆H₅]⁺)

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of (1S,2S)-(-)-1,2-
Diphenylethylenediamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.

Instrument: A 400 MHz (or higher field) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s
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Acquisition Time: 1.5 s

Spectral Width: 220 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS

signal at 0.00 ppm.

Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure.

Methodology:

Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g.,

ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Slow evaporation

of the solvent at room temperature is a common method for growing single crystals suitable

for X-ray diffraction.

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3

mm in all dimensions) and mount it on a goniometer head.

Data Collection:

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα, λ = 0.71073 Å) and a detector.

Temperature: Data is typically collected at low temperature (e.g., 100 K or 173 K) to

minimize thermal vibrations.

Data Collection Strategy: A series of frames are collected over a range of crystal

orientations (e.g., using ω-scans).

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors.

The structure is solved using direct methods or Patterson methods.
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The atomic positions and thermal parameters are refined using full-matrix least-squares

on F².

Signaling Pathways and Experimental Workflows
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a key component in many catalytic systems. One

of its most prominent applications is in the form of its N-tosylated derivative, (1S,2S)-TsDPEN,

which serves as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation of

ketones and imines.

Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric

transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst.
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Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Catalyst Screening
The logical workflow for screening the efficacy of a (1S,2S)-DPEN-derived catalyst in an

asymmetric reaction is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.scbt.com/p/1s-2s-1-2-diphenylethylenediamine-29841-69-8
https://www.benchchem.com/product/b141577#1s-2s-1-2-diphenylethylenediamine-structural-properties
https://www.benchchem.com/product/b141577#1s-2s-1-2-diphenylethylenediamine-structural-properties
https://www.benchchem.com/product/b141577#1s-2s-1-2-diphenylethylenediamine-structural-properties
https://www.benchchem.com/product/b141577#1s-2s-1-2-diphenylethylenediamine-structural-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b141577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

